N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
“N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide” is a chemical compound. Based on its name, it contains a benzamide group (a type of amide), a benzothiazole group (a type of heterocyclic compound), and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The benzothiazole and benzamide groups would likely contribute to the compound’s aromaticity, while the methylsulfonyl group would likely make the compound more polar .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the compound’s solubility might be influenced by the polar methylsulfonyl group, while its melting and boiling points might be influenced by the size and complexity of the molecule .Scientific Research Applications
Anticancer Activities
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide exhibits potential in the field of oncology. Research indicates that certain medicinal spices and vegetables containing similar compounds have shown cytotoxic effects against malignant diseases. The cytotoxic extracts from spices and vegetables are reported to induce apoptosis, disrupt mitochondrial membrane potential, generate reactive oxygen species, and activate caspase enzymes in cancer cells, highlighting a probable mode of action for related compounds such as N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide (Kuete, Karaosmanoğlu, & Sivas, 2017).
Pharmacological and Toxicological Studies
While not directly related to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide, studies on chemically related compounds such as dimethyl sulfoxide (DMSO) and methylsulfonylmethane (MSM) have been conducted to evaluate their efficacy and safety profile in treating conditions like osteoarthritis. These studies, although highlighting methodological issues and concerns over optimal dosage and treatment period, provide a framework for understanding the pharmacological potential and safety of structurally related compounds (Brien et al., 2008).
Drug Treatment and Cancer Therapy
Research has also been conducted on temozolomide, an alkylating agent used in treating malignant gliomas and, more recently, aggressive pituitary adenomas and carcinomas. It's important to note that while temozolomide is not directly related to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide, the study of its mechanism, which involves DNA methylation and the counteracting effects of DNA repair enzymes, provides valuable insights into the therapeutic mechanisms of structurally or functionally related compounds (Syro et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-17(2)8-12-14(13(20)9-17)24-16(18-12)19-15(21)10-5-4-6-11(7-10)25(3,22)23/h4-7H,8-9H2,1-3H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEBQSXUKPCDDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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